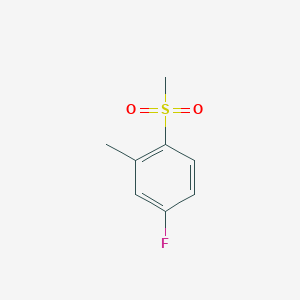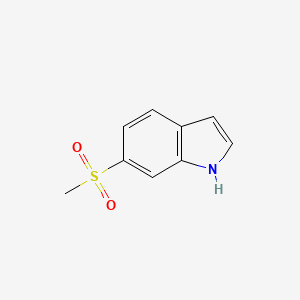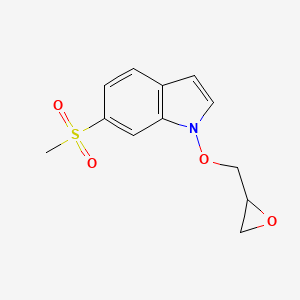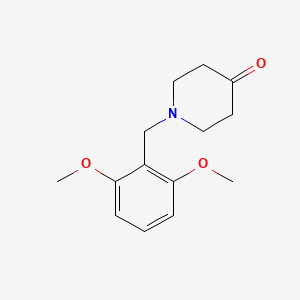
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid
Descripción general
Descripción
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry
Synthetic Routes and Reaction Conditions:
Substitution Reactions: The compound is typically synthesized through substitution reactions involving (S)-3-amino-4-(2-cyanophenyl)butanoic acid and (9H-fluoren-9-yl)methanol.
Reaction Conditions: These reactions are often carried out under mild conditions, using catalysts such as palladium or nickel, and ligands to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized derivatives and reduction to yield different reduced forms.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or metal catalysts like palladium on carbon.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Forms: Different reduced derivatives based on the reducing agent employed.
Aplicaciones Científicas De Investigación
Chemistry: This compound is extensively used in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound is a precursor in the synthesis of various therapeutic agents, including anticancer drugs. Industry:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final coupled product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids and their derivatives are used in similar cross-coupling reactions.
Indole Derivatives: Various substituted indoles are used in organic synthesis for different applications.
Uniqueness: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid stands out due to its stability and efficiency in cross-coupling reactions, making it a preferred choice in many synthetic applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique properties and wide range of uses make it a valuable compound in the field of organic chemistry.
Propiedades
IUPAC Name |
(3S)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHWVWQIRQSSX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140796 | |
| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-84-4 | |
| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1302814.png)

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)
![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)
![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)


![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

